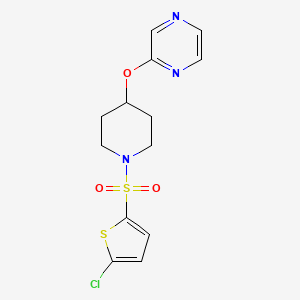

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine” is a chemical compound . It is a derivative of piperidine , which is an important synthetic fragment for designing drugs .

Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions . The current scientific literature suggests that intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of this compound is derived from its parent compound, piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These reactions lead to the formation of various piperidine derivatives .Scientific Research Applications

Biological and Pharmacological Activities

Compounds related to the given chemical structure, especially those within the phenothiazine and pyrazine derivatives, exhibit a wide range of biological activities. Recent studies have highlighted the potential of phenothiazine derivatives in exhibiting promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from their interactions with biological systems through pharmacophoric substituents, multicyclic ring system interactions, and their lipophilic nature, which enhances membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011).

Pyrazine derivatives, another related class, have been recognized for their diverse pharmacological effects, including antimicrobial, antidiabetic, anticancer, and cardiovascular benefits. Their structural diversity allows for extensive research interest in synthesizing novel compounds for various therapeutic applications (Ferreira & Kaiser, 2012).

Synthesis and Application in Organic Electronics

The synthesis and application of quinazoline and pyrimidine derivatives, closely related to pyrazine structures, have been extensively explored for their potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These materials, incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems, show significant promise for the creation of novel optoelectronic materials, including organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Catalysis and Organic Synthesis

Heterocyclic N-oxide derivatives, similar in structural complexity to the queried compound, have demonstrated considerable utility in catalysis and organic synthesis. These compounds serve as versatile intermediates in the synthesis of complex molecules, showing potential in asymmetric catalysis and as ligands in metal complexes, underscoring their importance in advancing chemical synthesis and medicinal chemistry (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

properties

IUPAC Name |

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3S2/c14-11-1-2-13(21-11)22(18,19)17-7-3-10(4-8-17)20-12-9-15-5-6-16-12/h1-2,5-6,9-10H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMSXNAYAXESFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2725218.png)

![4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2725223.png)

ammoniumolate](/img/structure/B2725225.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2725228.png)

![N-(4-chlorophenyl)-N'-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea](/img/structure/B2725229.png)

![N-[2-[4-(4-fluorophenyl)piperazino]-2-(2-furyl)ethyl]thiophene-2-carboxamide](/img/structure/B2725231.png)